BCL-XL Selectivity Compared to ABT-737
WEHI-539 demonstrates exceptional selectivity for BCL-XL relative to ABT-737, a widely used dual BCL-2/BCL-XL inhibitor. While ABT-737 binds to BCL-2, BCL-XL, and BCL-W with EC50 values of 30.3 nM, 78.7 nM, and 197.8 nM respectively [1], WEHI-539 shows no significant binding to BCL-2, BCL-W, MCL-1, or A1 at concentrations up to 550-750 nM [2]. This selectivity profile enables clean attribution of biological effects to BCL-XL inhibition without confounding activity at BCL-2 or other family members [3].
| Evidence Dimension | Target selectivity profile (BCL-2 family members inhibited) |
|---|---|
| Target Compound Data | BCL-XL: IC50 1.1 nM, Kd 1.4 nM; BCL-2: >750 nM; BCL-W, MCL-1, A1: >550 nM |
| Comparator Or Baseline | ABT-737: BCL-2 EC50 30.3 nM, BCL-XL EC50 78.7 nM, BCL-W EC50 197.8 nM |
| Quantified Difference | WEHI-539 ≥400-fold selective for BCL-XL; ABT-737 is non-selective across BCL-2/BCL-XL/BCL-W |
| Conditions | SPR direct binding assay; BCL-2 family protein panel |
Why This Matters
Procurement of WEHI-539 over ABT-737 is justified when BCL-XL-specific effects must be isolated from BCL-2-mediated pathways.
- [1] Oltersdorf T, Elmore SW, Shoemaker AR, et al. An inhibitor of Bcl-2 family proteins induces regression of solid tumours. Nature. 2005;435(7042):677-681. View Source
- [2] Lessene G, Czabotar PE, Sleebs BE, et al. Structure-guided design of a selective BCL-XL inhibitor. Nat Chem Biol. 2013;9(6):390-397. View Source
- [3] Chemical Probes Portal. WEHI-539 Off-Target Selectivity Assessment. 2017. View Source
